molecular formula C26H23N3O6 B12021629 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate CAS No. 769147-75-3

2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate

Cat. No.: B12021629
CAS No.: 769147-75-3
M. Wt: 473.5 g/mol
InChI Key: JECHETKHFHDNGZ-LSVSHLMISA-N
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Description

2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C26H23N3O6. This compound is known for its unique chemical structure, which includes a methoxyaniline group, a carbohydrazonoyl group, and a phenylacrylate group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with an appropriate acylating agent to form the intermediate product. This intermediate is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative. Finally, this derivative is coupled with phenylacrylic acid or its derivatives to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Meo-4-(2-((3-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate
  • 2-Meo-4-(2-((2-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate
  • 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate

Uniqueness

The uniqueness of 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

769147-75-3

Molecular Formula

C26H23N3O6

Molecular Weight

473.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C26H23N3O6/c1-33-21-12-10-20(11-13-21)28-25(31)26(32)29-27-17-19-8-14-22(23(16-19)34-2)35-24(30)15-9-18-6-4-3-5-7-18/h3-17H,1-2H3,(H,28,31)(H,29,32)/b15-9+,27-17+

InChI Key

JECHETKHFHDNGZ-LSVSHLMISA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC

Origin of Product

United States

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